m-PEG12-Boc

Description

Contextualization within Polyethylene (B3416737) Glycol (PEG) Chemistry and Applications

Polyethylene glycol (PEG) is a versatile, water-soluble polymer with a wide range of applications in medicine, cosmetics, and industry. alfa-chemistry.comwikipedia.orgekb.eg It is known for its biocompatibility, lack of toxicity, and ability to be chemically modified. scbt.combritannica.com The process of attaching PEG chains to molecules, known as PEGylation, is widely used to improve the properties of drugs and other biomolecules. ekb.egnih.gov

Overview of Monodisperse PEG Linkers in Research

Unlike traditional polydisperse PEGs, which consist of a mixture of molecules with varying chain lengths, monodisperse PEG linkers are pure compounds with a single, defined molecular weight. biochempeg.comadcreview.com This uniformity provides several advantages in research and drug development, including:

Improved Homogeneity: The use of monodisperse PEGs results in the production of homogeneous PEGylated products with a specific molecular weight, simplifying characterization and ensuring batch-to-batch consistency. adcreview.commolecularcloud.org

Reduced Steric Hindrance: The precise length of monodisperse linkers minimizes steric hindrance, which can be a problem with polydisperse PEGs in biological applications. biochempeg.comadcreview.com

Enhanced Efficacy: In drug development, monodisperse PEG linkers can increase a drug's solubility and molecular weight, potentially extending its half-life in the body. adcreview.com

Significance of Terminal Ester Functionality in PEG Architectures

The terminal functional groups on a PEG chain are crucial for its application, as they provide the sites for attachment to other molecules. nih.gov Ester functionalities, in particular, are significant in various PEG architectures. The presence of an ester group allows for the creation of biodegradable hydrogels and other materials. researchgate.net Additionally, reactive ester groups, such as N-hydroxysuccinimide (NHS) esters, are commonly used to couple PEGs with amine-containing molecules to form stable amide bonds. scbt.comnih.gov

Rationale for Utilizing m-PEG12-t-butyl ester in Advanced Chemical Systems

The specific characteristics of m-PEG12-t-butyl ester make it a highly strategic tool in the design of advanced chemical systems for research and therapeutic applications. scbt.com

Role of PEG Chain Length in Molecular Design

The length of the PEG chain is a critical factor in the design of PEGylated molecules as it directly influences their physical and biological properties. rsc.orgacs.org A longer PEG chain can provide a greater "stealth" effect, shielding the attached molecule from the immune system and prolonging its circulation time in the body. nih.gov However, an excessively long chain can also hinder the interaction of the molecule with its target. nih.gov The twelve ethylene (B1197577) glycol units in m-PEG12-t-butyl ester offer a balance, providing significant flexibility and reducing steric hindrance while allowing for efficient molecular interactions. scbt.com

Strategic Utility of the t-butyl Ester Protecting Group in Synthetic Schemes

The tert-butyl (t-butyl) ester group serves as a protecting group for the carboxylic acid functionality. acs.org This is particularly useful in multi-step chemical syntheses where the carboxylic acid needs to remain unreactive until a specific point. The t-butyl ester is stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid. broadpharm.combroadpharm.com This allows for controlled functionalization and the creation of complex molecular architectures. broadpharm.com For instance, the deprotected carboxylic acid can then be reacted with primary amines in the presence of activating agents. broadpharm.com

Chemical and Physical Properties of m-PEG12-t-butyl ester

| Property | Value | Reference |

| Molecular Formula | C30H60O14 | bldpharm.com |

| Molecular Weight | 644.79 g/mol | bldpharm.com |

| Appearance | - | - |

| Solubility | Soluble in organic solvents such as DMSO, DCM, and DMF. The PEG chain increases solubility in aqueous media. | scbt.combroadpharm.com |

| Storage | Typically stored at -20°C. | broadpharm.combroadpharm.com |

Properties

Molecular Formula |

C30H60O14 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

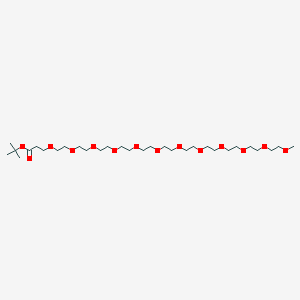

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H60O14/c1-30(2,3)44-29(31)5-6-33-9-10-35-13-14-37-17-18-39-21-22-41-25-26-43-28-27-42-24-23-40-20-19-38-16-15-36-12-11-34-8-7-32-4/h5-28H2,1-4H3 |

InChI Key |

HKJLYJJRQBGHNY-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-PEG12-t-butyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for M Peg12 T Butyl Ester and Its Precursors

De Novo Synthesis Approaches to Oligo(ethylene glycol) Chains

The creation of monodisperse, short-chain oligo(ethylene glycol)s, such as the dodecamer (12 units) required for m-PEG12-t-butyl ester, necessitates controlled, stepwise synthetic methods rather than the polymerization of ethylene (B1197577) oxide, which typically yields polydisperse mixtures. De novo synthesis provides precise control over the chain length and terminal functionalities.

A common and effective strategy is the iterative Williamson ether synthesis. This approach involves the sequential addition of ethylene glycol units using a protected monomer. Typically, a monoprotected ethylene glycol derivative, such as monobenzyl ether of ethylene glycol, is activated at its free hydroxyl group (e.g., by conversion to a tosylate or mesylate). This activated monomer is then reacted with the alkoxide of another protected ethylene glycol unit. Deprotection of the newly added unit reveals a new hydroxyl group, ready for the next iteration. This cycle is repeated until the desired chain length is achieved.

More recent advancements have focused on improving the efficiency of this iterative process. For instance, the use of base-labile protecting groups, such as the phenethyl group, allows for a more streamlined "one-pot" approach. beilstein-journals.orgbeilstein-journals.orgnih.gov In this method, the deprotection and subsequent coupling reaction can be carried out in the same reaction vessel, eliminating the need for isolation and purification of the intermediate products at each cycle. beilstein-journals.orgbeilstein-journals.orgnih.gov This not only simplifies the synthetic workflow but also significantly reduces the consumption of solvents and reagents, making the process more cost-effective and environmentally friendly. beilstein-journals.org Other protecting groups like the dimethoxytrityl (DMTr) group, benzyl, and silyl (B83357) groups have also been employed, though they often require separate deprotection and coupling steps in two pots. beilstein-journals.orgbeilstein-journals.org

The synthesis can proceed through various coupling strategies, including unidirectional iterative coupling, bidirectional iterative coupling, or chain doubling, where pre-synthesized shorter chains are coupled to rapidly increase the molecular weight. beilstein-journals.orgbeilstein-journals.org For example, a (PEG)4 unit can be reacted with a monomer to produce a (PEG)12 derivative. beilstein-journals.org

Esterification and Protection Strategies for Terminal Carboxylic Acids

The introduction of a carboxylic acid at one terminus of the m-PEG chain, protected as a t-butyl ester, is a crucial step in creating a heterobifunctional linker. The t-butyl group serves as an effective protecting group that can be selectively removed under acidic conditions without affecting other functionalities on the molecule.

Direct Synthesis of m-PEG12-t-butyl ester

The direct synthesis of m-PEG12-t-butyl ester can be achieved by reacting the corresponding m-PEG12-alcohol with a t-butyl haloacetate, such as t-butyl bromoacetate (B1195939) or t-butyl chloroacetate, in the presence of a strong base. google.comgoogle.com A common procedure involves azeotropically removing water from a solution of the m-PEG-OH in a solvent like toluene. google.com A strong base, such as potassium t-butoxide, is then added to form the alkoxide of the PEG alcohol. google.comgoogle.com Subsequent addition of the t-butyl haloacetate leads to the formation of the t-butyl ester derivative. google.comgoogle.com This method has been successfully applied to m-PEGs of various molecular weights. google.com

Formation of Related PEG-t-butyl Esters with Varied Chain Lengths

The synthetic principles for creating m-PEG12-t-butyl ester are broadly applicable to the synthesis of related PEG-t-butyl esters with different chain lengths. For instance, m-PEG(5,000)-OH and m-PEG(12,000)-OH have been converted to their respective t-butyl esters using t-butyl bromoacetate and potassium t-butoxide. google.com Similarly, diol forms of polyethylene (B3416737) glycol can be reacted with t-butyl haloacetates to introduce t-butyl ester groups at both ends of the polymer chain. google.com

An alternative esterification method involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for the direct esterification of a PEG-carboxylic acid with t-butyl alcohol. orgsyn.org While effective, the rate of esterification can be influenced by steric hindrance, and the formation of N-acylurea byproducts can occur. orgsyn.org

Introduction of Complementary Reactive Functionalities at the Methoxyl End (m-PEG)

To enhance the utility of m-PEG-t-butyl esters as linkers, reactive functionalities can be introduced at the methoxy-terminated end. This allows for subsequent conjugation to other molecules of interest.

Synthesis of Mesylate (Ms) Activated m-PEG-t-butyl ester Analogs

The hydroxyl group of a PEG-t-butyl ester can be converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. This is typically achieved by reacting the PEG-OH-t-butyl ester with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. smolecule.com The resulting mesylated compound, Ms-PEG-t-butyl ester, is a versatile intermediate. axispharm.combroadpharm.com The mesyl group can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups. axispharm.com This strategy has been employed for the synthesis of various mesylated PEG-t-butyl ester derivatives with different PEG chain lengths. broadpharm.combroadpharm.com

Incorporation of Azide (B81097) or Amino Groups for Subsequent Functionalization

The introduction of azide or amino groups at the terminus of a PEG-t-butyl ester provides handles for specific ligation chemistries, such as "click chemistry" or amidation.

Azide Functionalization: An azide group can be introduced by reacting a mesylated or tosylated PEG-t-butyl ester with sodium azide. This nucleophilic substitution reaction replaces the leaving group with the azide moiety. This method is a common strategy for producing azido-PEG-t-butyl esters. smolecule.com These azido-functionalized PEGs are valuable reagents for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are widely used in bioconjugation to form stable triazole linkages. smolecule.commedchemexpress.com

Amino Functionalization: An amino group can be introduced through several methods. One common approach is the reduction of an azide-functionalized PEG-t-butyl ester, for example, using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation. Another method involves the Gabriel synthesis, where a phthalimide-protected PEG is synthesized and then deprotected to reveal the primary amine. Heterobifunctional amino-PEG-t-butyl esters are commercially available with various PEG chain lengths and are used for conjugation to carboxylic acids or activated esters. sigmaaldrich.combiochempeg.comsigmaaldrich.comamerigoscientific.com These compounds are valuable building blocks in the synthesis of more complex molecules, such as proteolysis-targeting chimeras (PROTACs). sigmaaldrich.commedchemexpress.com

Below is a table summarizing the key synthetic transformations and reagents discussed:

| Transformation | Starting Material | Reagents | Product | Reference(s) |

| Williamson Ether Synthesis (Iterative) | Protected PEG-OH | Activated PEG monomer, Base | Longer Protected PEG-OH | beilstein-journals.org |

| One-Pot Deprotection/Coupling | Phenethyl-protected PEG-OH | KHMDS, Activated PEG monomer | Longer Phenethyl-protected PEG-OH | beilstein-journals.org |

| t-Butyl Esterification | m-PEG-OH | t-Butyl bromoacetate, Potassium t-butoxide | m-PEG-t-butyl ester | google.comgoogle.com |

| Mesylation | PEG-OH-t-butyl ester | Methanesulfonyl chloride, Triethylamine | Ms-PEG-t-butyl ester | smolecule.com |

| Azide Introduction | Ms-PEG-t-butyl ester | Sodium azide | Azido-PEG-t-butyl ester | smolecule.com |

| Amine Introduction (from Azide) | Azido-PEG-t-butyl ester | Reducing agent (e.g., PPh3) | Amino-PEG-t-butyl ester | medchemexpress.com |

Controlled Deprotection Chemistry of the t-butyl Ester

Acid-Mediated Cleavage Mechanisms

The most prevalent method for the deprotection of t-butyl esters is acid-mediated hydrolysis. lookchem.com Strong acids like trifluoroacetic acid (TFA) are frequently employed, often in a co-solvent such as dichloromethane (B109758) (DCM). rsc.orgnih.gov The mechanism relies on the exceptional stability of the tertiary carbocation that is formed as a leaving group.

The cleavage process is initiated by the protonation of the carbonyl oxygen of the ester by the acid (e.g., TFA). echemi.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the C-O single bond between the oxygen and the t-butyl group cleaves, releasing a stable tertiary t-butyl carbocation and the free carboxylic acid. commonorganicchemistry.com This step is the driving force of the reaction.

Once formed, the t-butyl carbocation can undergo several potential reactions:

Elimination: The cation can be deprotonated, often by the conjugate base of the acid used (e.g., trifluoroacetate (B77799) anion), to form isobutylene (B52900) gas. echemi.comstackexchange.com This regenerates the acid, allowing it to function catalytically. echemi.com

Trapping by the Acid: The cation can be trapped by the trifluoroacetate anion to form t-butyl trifluoroacetate as a byproduct. nih.gov

Alkylation: The highly reactive t-butyl carbocation or the resulting t-butyl trifluoroacetate can act as an alkylating agent, potentially leading to side reactions with nucleophilic residues (like methionine or tryptophan in peptides) in the substrate. nih.gov The use of "scavengers" such as triisopropylsilane (B1312306) (TIS) or water can help to trap the carbocation and prevent these unwanted side reactions. sigmaaldrich.com

The general mechanism using TFA is summarized below:

| Step | Description | Key Intermediates/Products |

| 1. Protonation | The carbonyl oxygen of the t-butyl ester is protonated by trifluoroacetic acid (TFA). | Protonated ester |

| 2. Cleavage | The C-O bond cleaves, releasing the stable t-butyl carbocation and the free carboxylic acid. | t-butyl carbocation, Carboxylic acid (deprotected PEG linker) |

| 3. Cation Fate | The t-butyl carbocation is neutralized. | Isobutylene, t-butyl trifluoroacetate |

A typical laboratory procedure involves dissolving the t-butyl ester substrate in a 1:1 mixture of dichloromethane and TFA and stirring at room temperature for several hours to ensure complete cleavage. rsc.org

Selective Deprotection Protocols in Multi-functionalized Constructs

In the synthesis of complex molecules like PROTACs or peptides, multiple protecting groups are often used. medchemexpress.com Achieving selective deprotection of a t-butyl ester while leaving other acid-labile groups intact is a significant chemical challenge. lookchem.com The harshness of strong acids like neat TFA can lead to the undesired cleavage of other protecting groups such as tert-butoxycarbonyl (Boc), trityl (Trt), or certain ethers. lookchem.comresearchgate.netsigmaaldrich.com To address this, milder and more selective methods have been developed.

Lewis Acid Catalysis: Zinc bromide (ZnBr₂) in dichloromethane has been shown to chemoselectively cleave t-butyl esters in the presence of certain other acid-sensitive groups. researchgate.netsigmaaldrich.com Studies have demonstrated that while N-Boc and N-trityl groups are often labile under these conditions, PhF (9-(9-phenylfluorenyl)) protected amines remain intact, allowing for the preparation of N-(PhF)amino acids from their t-butyl esters. sigmaaldrich.com However, the presence of Lewis basic functional groups, such as alcohols and amides, in the substrate can inhibit the reaction's effectiveness. researchgate.net

Silica (B1680970) Gel-Promoted Cleavage: A notably mild method involves refluxing the t-butyl ester with standard flash chromatography-grade silica gel in a non-polar solvent like toluene. lookchem.com This heterogeneous system effectively cleaves t-butyl esters while leaving other sensitive groups untouched. The selectivity of this method is a key advantage. For instance, it allows for the cleavage of t-butyl esters in the presence of t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com The reaction is believed to be catalyzed by the acidic silanol (B1196071) groups on the surface of the silica gel.

The table below, adapted from research findings, illustrates the selectivity of silica gel-promoted deprotection on a multifunctional substrate. lookchem.com

| Substrate | Product(s) | Ratio | Total Yield |

| Fully protected serine derivative (with N-Fmoc, O-t-butyl, and t-butyl ester groups) | Mono-deprotected (carboxyl) and Bis-deprotected (carboxyl and hydroxyl) | 9:1 | 84% |

In this example, the t-butyl ester is cleaved much more readily than the t-butyl ether, demonstrating the protocol's selectivity. lookchem.com

Catalytic Radical Cation-Mediated Cleavage: More recent advancements include the use of catalytic systems under exceptionally mild conditions. One such protocol uses the tris-4-bromophenylamminium radical cation, known as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. acs.orgorganic-chemistry.org This system catalytically facilitates the cleavage of the C−O bond in t-butyl esters, ethers, and carbamates without the need for strong acids or high temperatures. acs.org This method has demonstrated high chemoselectivity, for example, by selectively deprotecting a t-butyl ester to yield a mono-ester from a succinate (B1194679) derivative in a 95% isolated yield. acs.org

These selective protocols are vital for the modular synthesis of complex bioconjugates, where the m-PEG12-t-butyl ester linker must be deprotected at a specific stage without compromising the structural integrity of the rest of the molecule.

Advanced Characterization Techniques and Analytical Protocols for M Peg12 T Butyl Ester Constructs

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in the analysis of m-PEG12-t-butyl ester constructs, offering detailed insights into their chemical structure and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of m-PEG12-t-butyl ester and its derivatives. nih.gov ¹H NMR, in particular, is instrumental in confirming the presence and chemical environment of protons within the molecule.

The tert-butyl group of the ester provides a distinct and intense signal in the ¹H NMR spectrum, which serves as a characteristic marker for this part of the molecule. nih.gov The repeating ethylene (B1197577) glycol units of the PEG chain produce a characteristic set of signals, and the methoxy (B1213986) group at the terminus also has a unique chemical shift. By analyzing the integration and splitting patterns of these signals, the structural integrity of the m-PEG12-t-butyl ester can be verified.

For instance, in the ¹H-NMR spectrum of a related compound, tert-butyl 1-(3,5-bis(5-(biotinylamino)pentanamido)phenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35,38-dodecaoxa-2-azahentetracontan-41-oate, specific proton signals corresponding to different parts of the molecule, including the PEG chain, were identified, confirming the successful synthesis. google.com The use of deuterated solvents like DMSO-d6 is common for acquiring NMR spectra of these compounds. google.com

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in m-PEG12-t-butyl ester. bmj.com This technique is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, which correspond to the vibrational frequencies of those bonds.

The FTIR spectrum of m-PEG12-t-butyl ester is expected to show characteristic absorption bands for the C-O-C ether linkages of the polyethylene (B3416737) glycol chain, the C=O stretching of the ester group, and the C-H stretching of the alkyl groups. ucdavis.edu The presence and position of these bands provide qualitative confirmation of the compound's structure. For example, the carbonyl (C=O) functional group, which includes esters, typically shows a strong absorption peak in a specific region of the spectrum. ucdavis.edu

FTIR can be used to monitor the progress of reactions involving m-PEG12-t-butyl ester by observing the appearance or disappearance of specific functional group peaks. It is a rapid and sensitive method for confirming the presence of key chemical moieties within the molecule. researchgate.netnsf.gov

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and assessing the purity of m-PEG12-t-butyl ester and its conjugates. bmj.combroadpharm.comaxispharm.comunibo.it

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and large molecules like PEGylated compounds. broadpharm.comaxispharm.comunibo.it It allows for the accurate determination of the molecular weight of m-PEG12-t-butyl ester and its conjugates, confirming successful conjugation reactions. nih.gov

In the analysis of PEGylated biomolecules, ESI-MS can verify the covalent attachment of the PEG chain. nih.gov For example, after conjugating a PEG12-NHS ester to an amino-linked oligonucleotide, ESI-MS was used to confirm the structure of the resulting conjugate. nih.gov The observed mass-to-charge ratio (m/z) of the product in the mass spectrum provides direct evidence of the successful conjugation and the integrity of the molecule. bmj.com

The technique is also sensitive enough to detect the distribution of PEG chain lengths if a polydisperse PEG reagent is used, although m-PEG12-t-butyl ester is a monodisperse compound. enovatia.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is another soft ionization technique that can be used for the analysis of m-PEG12-t-butyl ester and its larger conjugates. cd-bioparticles.net In MALDI-MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.

MALDI-MS is particularly useful for analyzing high molecular weight compounds and complex mixtures. While specific data for m-PEG12-t-butyl ester using MALDI is not detailed in the provided context, it is a standard technique for the characterization of PEGylated molecules and would be applicable for verifying the molecular weight and purity of m-PEG12-t-butyl ester constructs, especially when conjugated to larger biomolecules.

Chromatographic Purity and Compositional Analysis

Chromatographic techniques are essential for assessing the purity of m-PEG12-t-butyl ester and analyzing the composition of reaction mixtures. broadpharm.comaxispharm.comunibo.itulisboa.pt

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purification and purity assessment of PEGylated compounds. nih.gov By using a suitable stationary phase (like a C18 column) and a mobile phase gradient, components of a mixture can be separated based on their hydrophobicity and other physicochemical properties. nih.gov

For instance, the purity of a synthesized compound was assessed by HPLC with a photodiode array (PDA) detector, which allows for the detection of compounds at specific wavelengths. nih.gov The retention time of the main peak and the absence of significant impurity peaks are indicative of the purity of the sample. In the synthesis of a related peptide conjugate, preparative RP-HPLC was used for purification, and analytical HPLC was used to determine the purity of the final product. bmj.com Similarly, the purification of PEGylated siRNA conjugates was achieved using HPLC, and the purity was confirmed by the resulting chromatogram. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of "m-PEG12-t-butyl ester" and its derivatives. Its high resolution and sensitivity make it ideal for monitoring the progress of conjugation reactions, identifying the formation of byproducts, and purifying the desired product to a high degree of homogeneity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these types of molecules. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution.

Reaction Monitoring:

The progress of a reaction involving "m-PEG12-t-butyl ester," such as its conjugation to a peptide or small molecule, can be effectively monitored by HPLC. By taking aliquots of the reaction mixture at various time points, the consumption of the starting materials and the formation of the product can be tracked. For instance, in the synthesis of peptide-PEG conjugates, the appearance of a new peak with a different retention time from the parent peptide and the "m-PEG12-t-butyl ester" indicates the formation of the desired conjugate. nih.gov Similarly, the deprotection of the t-butyl ester group to yield the corresponding carboxylic acid can be monitored by the shift in retention time, as the carboxylic acid is more polar and will typically elute earlier than the ester.

Purification:

Preparative HPLC is a powerful method for isolating and purifying "m-PEG12-t-butyl ester" conjugates on a larger scale. gilson.com By scaling up the analytical method, it is possible to separate the desired conjugate from unreacted starting materials, excess PEGylating agent, and any side products. The fractions corresponding to the target peak are collected, and the solvent is removed to yield the purified product. The purity of the collected fractions can then be confirmed using analytical HPLC.

Below is a table summarizing typical HPLC conditions for the analysis and purification of "m-PEG12-t-butyl ester" and related constructs.

Table 1: Representative HPLC Parameters for m-PEG12-t-butyl ester Analysis

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size | Reversed-phase C18, 21.2 x 250 mm, 10 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient of 5% to 95% B over 20-30 minutes rsc.org | Linear gradient optimized based on analytical run, e.g., 20% to 70% B over 30 minutes |

| Flow Rate | 1.0 mL/min rsc.org | 15-20 mL/min |

| Detection | UV at 214 nm and 280 nm rsc.org | UV at 214 nm and 280 nm |

| Injection Volume | 5-20 µL | 0.5-5 mL, depending on concentration and column capacity |

| Column Temperature | Ambient to 45 °C | Ambient |

Gel Electrophoresis for Conjugate Assessment

Gel electrophoresis is a widely used technique for the qualitative assessment of macromolecular conjugates, including those derived from "m-PEG12-t-butyl ester." This method separates molecules based on their size, charge, and conformation as they migrate through a gel matrix under the influence of an electric field. For PEGylated molecules, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common approach.

The addition of a PEG chain to a molecule increases its hydrodynamic radius, which leads to a retarded migration through the gel matrix compared to the unconjugated species. google.comresearchgate.net This shift in mobility provides a clear visual confirmation of successful conjugation. The extent of PEGylation (i.e., the number of PEG chains attached) can also be inferred, as each additional PEG unit will further decrease the mobility of the conjugate. google.com

Staining Methods:

Since the PEG moiety itself does not stain well with traditional protein stains like Coomassie Brilliant Blue, specialized staining methods are often required for the visualization of PEGylated conjugates.

Barium Iodide Staining: This method is specific for PEG and allows for the direct visualization of PEGylated bands on the gel. nih.gov

Coomassie Brilliant Blue Staining: While less sensitive for the PEG portion, it can still be used to stain the protein or peptide part of the conjugate. A comparison with a non-PEGylated control can reveal the shift in molecular weight. google.com

Dual Staining: Gels can be stained first with a protein-specific stain and subsequently with a PEG-specific stain to confirm the presence of both moieties in the same band. nih.gov

Fluorescent Labeling: If the "m-PEG12-t-butyl ester" or the molecule to be conjugated is fluorescently labeled, the bands can be visualized under appropriate UV light.

The following table outlines a general protocol for assessing "m-PEG12-t-butyl ester" conjugates using SDS-PAGE.

Table 2: General Protocol for SDS-PAGE Analysis of m-PEG12-t-butyl ester Conjugates

| Step | Description |

| Gel Preparation | A polyacrylamide gel (e.g., 10-20% Tricine gel for small peptides or 4-12% Bis-Tris for larger molecules) is prepared or a pre-cast gel is used. researchgate.net |

| Sample Preparation | The conjugate sample, along with unconjugated controls, is mixed with a sample loading buffer containing SDS and a reducing agent (if disulfide bonds are present). The mixture is heated to denature the molecules. |

| Electrophoresis | The samples are loaded into the wells of the gel, and an electric field is applied. The molecules migrate through the gel towards the anode. |

| Staining | After electrophoresis, the gel is removed from the apparatus and stained using an appropriate method, such as barium iodide or Coomassie blue, to visualize the bands. google.comnih.gov |

| Analysis | The migration distance of the conjugate is compared to that of the unconjugated starting material and molecular weight markers to assess the success and extent of PEGylation. google.com |

Molecular Design Principles and Chemical Reactivity of M Peg12 T Butyl Ester

Reactivity of the t-butyl Ester for Carboxylic Acid Generation

The t-butyl ester group serves as a protecting group for a carboxylic acid functionality. thieme-connect.comlibretexts.org Its selective removal, or deprotection, to generate the free carboxylic acid is a key reaction, enabling subsequent conjugation or modification at this end of the PEG chain. broadpharm.combroadpharm.combroadpharm.com

Ester Hydrolysis Mechanisms and Conditions

The hydrolysis of the t-butyl ester to yield the corresponding carboxylic acid is typically achieved under acidic conditions. acs.orgwikipedia.org The mechanism of this acid-catalyzed hydrolysis generally begins with the protonation of the carbonyl oxygen of the ester. youtube.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Following a series of proton transfers, the tertiary butyl group is eliminated as a stable tert-butyl cation, which then gets deprotonated to form isobutylene (B52900). The final deprotonation of the newly formed carbonyl group results in the carboxylic acid. youtube.comyoutube.com

The stability of the tert-butyl cation intermediate makes the cleavage of the t-butyl ester particularly facile under acidic conditions compared to other simple alkyl esters. youtube.com Common reagents used for this deprotection include strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.org Other acidic conditions, such as using hydrochloric acid or hydrogen bromide in acetic acid, can also be employed. wikipedia.org It's important to note that the hydrolysis of the t-butyl ester is a reversible reaction, but the forward reaction (hydrolysis) is favored by the presence of excess water. youtube.com

A variety of conditions can be employed for the deprotection of t-butyl esters, highlighting the versatility of this protecting group. For instance, some methods utilize Lewis acids or even reagent-free conditions at elevated temperatures. acs.org

Table 1: Conditions for t-butyl Ester Hydrolysis

| Reagent/Condition | Description |

|---|---|

| Trifluoroacetic Acid (TFA) | A strong acid commonly used for the cleavage of t-butyl protecting groups. wikipedia.org |

| Hydrochloric Acid (HCl) | A strong mineral acid that can effectively hydrolyze t-butyl esters. wikipedia.org |

| Hydrogen Bromide (HBr) in Acetic Acid | Another acidic condition suitable for deprotection. wikipedia.org |

| Magic Blue (MB•+) and Triethylsilane | A catalytic system that facilitates mild deprotection of t-butyl esters. organic-chemistry.org |

| Thionyl Chloride (SOCl2) | Can convert t-butyl esters to acid chlorides under specific conditions. organic-chemistry.org |

Role of the t-butyl group in Protecting Carboxylates

The tert-butyl group is a widely utilized protecting group for carboxylic acids in organic synthesis due to its unique properties. thieme-connect.com Its bulkiness provides steric hindrance, which protects the carboxyl group from attack by many nucleophiles and reducing agents. thieme-connect.com This stability under a variety of reaction conditions makes it a robust protecting group. thieme-connect.comtcichemicals.com

A key advantage of the t-butyl ester is its selective removal under acidic conditions, which are often orthogonal to the conditions used for removing other common protecting groups. wikipedia.org For example, in peptide synthesis, the t-butyl group can be cleaved with acid while other protecting groups, like the fluorenylmethyloxycarbonyl (Fmoc) group, are removed by base. wikipedia.org This orthogonality is crucial for complex multi-step syntheses, allowing for the sequential deprotection of different functional groups within the same molecule. wikipedia.orgslideshare.net The stability of the tert-butyl cation formed during deprotection is a primary reason for its ease of removal under acidic conditions. youtube.com

Functional Group Interconversion Strategies at PEG Termini

The ability to convert the terminal functional groups of polyethylene (B3416737) glycol (PEG) chains is fundamental to their application in bioconjugation and materials science. slideshare.netub.eduyoutube.com Starting with a precursor like m-PEG12-t-butyl ester, once the t-butyl group is removed to reveal the carboxylic acid, this new functional group can be further modified. The resulting carboxylic acid can be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to react with other nucleophiles. biochempeg.com This allows for the introduction of a wide array of functionalities at the PEG terminus.

Amine Reactivity with Activated Esters (e.g., NHS esters)

A common strategy for modifying the carboxylic acid terminus is to convert it into an activated ester, such as an N-hydroxysuccinimide (NHS) ester. biochempeg.combroadpharm.combroadpharm.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC. biochempeg.com The resulting PEG-NHS ester is a highly reactive species that readily undergoes nucleophilic attack by primary amines. broadpharm.comaxispharm.comwindows.net

This reaction between an NHS ester and an amine forms a stable and irreversible amide bond. broadpharm.com The reaction is highly efficient and proceeds under mild conditions, typically at a pH range of 7 to 9. broadpharm.comwindows.net This pH range is advantageous for reactions involving proteins and other biomolecules, as it is close to physiological pH. nih.gov The primary amines targeted by NHS-activated PEG reagents are often the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. biochempeg.comwindows.net It is important to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended target for reaction with the NHS ester. broadpharm.comwindows.net

Table 2: Common Reagents for Amine-NHS Ester Coupling

| Reagent/Component | Role in the Reaction |

|---|---|

| PEG-NHS Ester | The amine-reactive PEG derivative. biochempeg.combroadpharm.com |

| Primary Amine (-NH2) | The nucleophile that attacks the NHS ester. broadpharm.comaxispharm.com |

| Phosphate-buffered saline (PBS) | A common amine-free buffer used for the reaction, typically at pH 7.0-8.0. broadpharm.com |

| Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) | Organic solvents used to dissolve the PEG-NHS ester before dilution in aqueous buffer. broadpharm.comaxispharm.com |

Click Chemistry Applications (e.g., Azide-Alkyne Cycloaddition)

"Click chemistry" refers to a set of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. labinsights.nlresearchgate.net The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. acs.org This reaction is highly versatile and tolerant of a wide range of functional groups. acs.org

To utilize click chemistry with a PEG derivative like m-PEG12-t-butyl ester, the terminal carboxylic acid (after deprotection) can be converted to either an azide (B81097) or an alkyne. For instance, the carboxylic acid can be coupled with an amine-containing alkyne or azide using standard peptide coupling chemistry. This functionalized PEG can then be "clicked" onto a molecule containing the complementary functional group (azide or alkyne, respectively). labinsights.nl There are also "copper-free" click chemistry variants, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilize strained cyclooctynes like dibenzocyclooctyne (DBCO) and are particularly useful for in vivo applications where copper toxicity is a concern. labinsights.nlclinicalresearchnewsonline.com

Thiol-Maleimide Conjugation Chemistry

Thiol-maleimide conjugation is another highly specific and efficient method for bioconjugation. creativepegworks.com This reaction involves the nucleophilic Michael addition of a thiol group (from a cysteine residue in a protein, for example) to the double bond of a maleimide (B117702) group. nih.govcreativepegworks.com This forms a stable thioether bond. creativepegworks.com The reaction is highly selective for thiols over other functional groups like amines and alcohols and proceeds readily at neutral or slightly basic pH. creativepegworks.combroadpharm.com

To employ this chemistry with m-PEG12-t-butyl ester, the terminal carboxylic acid would first be deprotected. The resulting carboxylic acid could then be reacted with a molecule containing both an amine and a maleimide group, thereby introducing a maleimide functionality at the PEG terminus. This PEG-maleimide derivative can then be used to selectively conjugate to thiol-containing molecules. broadpharm.comcreativepegworks.com While the thioether bond formed is generally stable, there can be instances of retro-Michael reactions, leading to the exchange of the thiol. Strategies to create more stable linkages, such as transcyclization reactions, have been developed to address this. creativepegworks.com

Influence of PEG Spacer on Molecular Properties and Reactivity

The defining feature of m-PEG12-t-butyl ester is its polyethylene glycol (PEG) spacer, a chain consisting of 12 repeating ethylene (B1197577) glycol units. This PEG chain is not merely a linker but an active contributor to the molecule's physicochemical characteristics, profoundly influencing its behavior in various environments, particularly in biological and pharmaceutical research contexts. The process of attaching PEG chains, known as PEGylation, is a widely utilized strategy to modify the properties of molecules. nih.govresearchgate.net It can alter conformation, electrostatic binding, and hydrophobicity, leading to improved pharmacokinetic profiles for therapeutic agents. nih.govwikipedia.org

The structure of m-PEG12-t-butyl ester incorporates a methoxy (B1213986) group (m-) at one terminus and a t-butyl ester group at the other, separated by this PEG-12 spacer. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under specific acidic conditions, allowing for controlled functionalization or release. scbt.comorganic-chemistry.org However, it is the substantial PEG-12 chain that dictates the molecule's interaction with its surroundings.

A primary consequence of incorporating a PEG spacer is the significant enhancement of hydrophilicity. nih.govunideb.hu Polyethylene glycol is an amphiphilic polymer, soluble in water and most organic solvents. youtube.com The repeating ether linkages in the PEG backbone can form hydrogen bonds with water molecules, effectively creating a hydration shell around the molecule. This property is crucial for improving the solubility of hydrophobic molecules in aqueous solutions. wikipedia.orgyoutube.com

In m-PEG12-t-butyl ester, the twelve-unit PEG chain provides a substantial hydrophilic domain. While the t-butyl ester group itself contributes to hydrophobic character and solubility in organic solvents, the dominant effect in aqueous media is conferred by the PEG chain. scbt.com This enhanced water solubility is a critical feature in many research applications, particularly in drug delivery systems where biocompatibility and behavior in physiological fluids are paramount. unideb.huaxispharm.com By improving the solubility of poorly soluble compounds, PEGylation can enhance their bioavailability and utility in research and therapeutic development. axispharm.com

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C30H60O14 | bldpharm.com |

| Molecular Weight | 644.79 g/mol | bldpharm.combroadpharm.com |

| Appearance | Data not available in search results | |

| Purity | ≥95% to ≥98% | axispharm.combroadpharm.com |

| Key Structural Features | Methoxy (m-) cap, 12-unit PEG spacer, t-butyl ester terminus | scbt.comaxispharm.com |

| Solubility | The PEG chain enhances water solubility, while the t-butyl ester enhances solubility in organic solvents. | wikipedia.orgscbt.com |

Beyond improving solubility, the PEG chain provides a "steric shield" or "hydrophilic cloud" around the molecule or any nanoparticle or protein to which it is attached. mdpi.comnih.gov This physical barrier sterically hinders interactions with other molecules, a phenomenon critical for biocompatibility and for extending circulation time in biological systems. mdpi.comnih.gov The flexible and hydrated PEG chains create a neutral, protective layer that can mask the core molecule from recognition by the immune system, thereby reducing immunogenicity and antigenicity. nih.govwikipedia.org

This steric shielding effect is a cornerstone of "stealth" technologies in drug delivery. By preventing the adsorption of plasma proteins (opsonization), PEGylated entities can evade uptake by the mononuclear phagocyte system (MPS), significantly prolonging their time in circulation. nih.govnih.gov The molecular weight and surface density of the PEG chains are critical factors determining the effectiveness of this shielding. nih.govrsc.org

PEG is generally regarded as a non-toxic and biocompatible polymer, making it an ideal component for materials intended for biomedical applications. nih.govunideb.huyoutube.comnih.gov Research involving the implantation of PEG-based hydrogels in nonhuman primate brains demonstrated only a slight increase in astrocytic and microglial presence, which was not substantially different from control models. nih.govresearchgate.net This low inflammatory response and lack of significant gliotic scarring suggest excellent biocompatibility within the sensitive environment of the central nervous system. nih.gov While PEG itself is considered non-immunogenic, it is noteworthy that repeated exposure to PEGylated compounds can, in some cases, lead to the formation of anti-PEG antibodies. mdpi.com

| Finding | Research Context | Key Implication | Source |

|---|---|---|---|

| Reduced Protein Adsorption | PEGylated Nanoparticles | Steric hindrance from the PEG layer prevents opsonization, leading to longer circulation times. | mdpi.comnih.govnih.gov |

| Low Inflammatory Response | PEG-hydrogel implantation in primate brains | PEG materials induce minimal immune and glial cell activation, indicating high biocompatibility. | nih.govresearchgate.net |

| Enhanced Solubility | General Pharmaceutical Formulations | PEGylation improves the water solubility of hydrophobic drugs, enhancing bioavailability. | nih.govwikipedia.orgaxispharm.com |

| Molecular Weight Dependence | PEGylated Micelles and Nanoparticles | Increasing PEG molecular weight (e.g., from 2 to 20 kDa) improves shielding and circulation half-life. | nih.govrsc.org |

| Reduced Immunogenicity | PEGylated Proteins and Peptides | The PEG "shield" can mask antigenic epitopes, lowering the potential for an immune response against the therapeutic molecule. | nih.govresearchgate.net |

Bioconjugation Strategies and Linker Chemistry Utilizing M Peg12 T Butyl Ester

Covalent Attachment to Peptides and Proteins

PEGylation, the process of covalently attaching PEG chains to peptides and proteins, is a widely used strategy to improve the pharmacokinetic and pharmacological properties of therapeutic biomolecules. nih.govnih.gov This modification can shield antigenic epitopes, prevent degradation by proteolytic enzymes, and increase the molecule's size to reduce renal filtration. nih.govcreativepegworks.com The m-PEG12-t-butyl ester is a reagent used in this process, providing a discrete length PEG chain for creating well-defined bioconjugates.

The most common strategy for attaching m-PEG12-t-butyl ester to proteins and peptides involves the formation of a stable amide bond. This is a two-step process that targets primary amines, such as the N-terminus of a polypeptide chain or the ε-amine of lysine (B10760008) residues. thermofisher.com

Deprotection: The t-butyl ester group is chemically stable under many conditions but can be selectively removed (deprotected) using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the terminal carboxylic acid. broadpharm.combroadpharm.com This creates the active linker, m-PEG12-carboxylic acid.

Activation and Coupling: The newly formed carboxylic acid is then activated to make it reactive towards primary amines. A common method uses carbodiimide (B86325) chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.combroadpharm.com EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. thermofisher.com To improve efficiency and create a more stable amine-reactive intermediate, N-hydroxysuccinimide (NHS) is often included in the reaction. thermofisher.com The EDC couples the NHS to the carboxyl group, forming a semi-stable NHS ester. This NHS ester then readily reacts with primary amine groups on a peptide or protein at physiological or slightly alkaline pH to form a stable amide bond, completing the conjugation. thermofisher.com

| Step | Reagent(s) | Purpose | Resulting Functional Group |

| 1. Deprotection | Acid (e.g., TFA) | Removes the t-butyl protecting group | Carboxylic Acid (-COOH) |

| 2. Activation | EDC, NHS | Creates a stable, amine-reactive intermediate | NHS Ester |

| 3. Coupling | Primary Amine (on protein/peptide) | Forms a stable covalent bond | Amide Bond (-CONH-) |

While conjugation to lysine residues is effective, it can result in a heterogeneous mixture of products because proteins typically have multiple lysines. Site-specific conjugation aims to attach the PEG linker to a single, predetermined location on the protein, yielding a homogeneous product with predictable properties. nih.gov

The m-PEG12-t-butyl ester scaffold can be incorporated into heterobifunctional linkers designed for site-specific modification. jenkemusa.com For example, a derivative like Mal-PEG12-t-butyl ester contains a maleimide (B117702) group at one end and the protected carboxylic acid at the other. broadpharm.com The maleimide group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue. broadpharm.comscbt.com This allows for precise attachment to a unique cysteine, which can be naturally present or engineered into the protein structure. nih.govnih.gov Once the PEG linker is attached via the maleimide-thiol reaction, the t-butyl ester on the other end can be deprotected and used for further molecular assembly. broadpharm.com Another strategy involves targeting the N-terminus of a protein by controlling the reaction pH, taking advantage of the different pKa values of the N-terminal α-amino group and the ε-amino groups of lysines. nih.gov

Linkage to Nucleic Acids and Oligonucleotides

The covalent modification of nucleic acids and oligonucleotides with PEG linkers is a strategy employed in research to enhance their therapeutic potential. broadpharm.com The chemistry used to attach m-PEG12-t-butyl ester to proteins can be adapted for oligonucleotides that have been synthesized with appropriate reactive handles.

PEGylation of small interfering RNA (siRNA) and DNA is used to improve their pharmacokinetic properties, primarily by increasing their circulation time through a reduction in renal filtration. nih.gov Research has shown that conjugating siRNA with short, monodisperse PEG chains, such as a PEG12 moiety, allows for the creation of conjugates with a defined structure and molecular weight. nih.gov

The conjugation process typically involves an oligonucleotide that has been modified to include a terminal amino group. The m-PEG12-t-butyl ester is first deprotected to its carboxylic acid form. This acid is then activated, often as an NHS ester, and reacted with the amino-modified oligonucleotide to form a stable amide linkage. nih.gov Studies have demonstrated that the presence of the PEG chain can influence the gene-silencing efficiency of the siRNA. nih.govnih.govresearchgate.net The site of PEGylation on the siRNA strand and the length of the PEG chain are critical factors that affect the biological activity of the final conjugate. nih.gov

Construction of Multi-component Molecular Assemblies

The m-PEG12-t-butyl ester is not just a tool for attaching a single PEG chain; it is also a fundamental building block for constructing more complex, multi-component molecular systems. broadpharm.com These assemblies can include Antibody-Drug Conjugates (ADCs), where a linker connects an antibody to a cytotoxic drug, or Proteolysis-Targeting Chimeras (PROTACs), which use a linker to bring a target protein into proximity with an E3 ubiquitin ligase. jenkemusa.commedchemexpress.com The PEG portion of the linker provides spacing and improves solubility, while the terminal functional groups allow for the attachment of different molecular entities. jenkemusa.com

Heterobifunctional linkers possess two different reactive groups, enabling the sequential and controlled linkage of two distinct molecules. jenkemusa.comscbt.com The m-PEG12-t-butyl ester structure is a common starting point for synthesizing these advanced linkers. By modifying the methoxy (B1213986) end of the molecule, various functionalities can be introduced, creating a toolbox of linkers for diverse bioconjugation needs.

For instance, Amino-PEG12-t-butyl ester is a heterobifunctional linker that contains a primary amine and a t-butyl protected carboxyl group. broadpharm.com The amine can react with activated carboxylic acids or NHS esters, while the protected carboxyl group, after deprotection, can react with other amines. broadpharm.com Similarly, Mal-PEG12-t-butyl ester provides a thiol-reactive maleimide group and a protected carboxyl group. broadpharm.com These linkers are crucial for designing complex molecular architectures by allowing researchers to connect different biomolecules or a biomolecule to a small molecule drug or fluorescent dye. scbt.com

| Linker Derivative | Reactive Group 1 | Target 1 | Reactive Group 2 (after deprotection) | Target 2 |

| Amino-PEG12-t-butyl ester | Amine (-NH₂) | Carboxylic Acids, NHS esters | Carboxylic Acid (-COOH) | Amines |

| Mal-PEG12-t-butyl ester | Maleimide | Thiols (-SH) | Carboxylic Acid (-COOH) | Amines |

| Acid-PEG12-t-butyl ester | Carboxylic Acid (-COOH) | Amines | Carboxylic Acid (-COOH) | Amines |

| Ms-PEG12-t-butyl ester | Mesyl (good leaving group) | Nucleophiles | Carboxylic Acid (-COOH) | Amines |

Chemo- and Regioselective Ligations

The strategic use of protecting groups is fundamental to achieving chemo- and regioselectivity in the synthesis of complex bioconjugates. The heterobifunctional linker, m-PEG12-t-butyl ester, exemplifies this principle. It possesses a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and reduces immunogenicity, and a terminal carboxylic acid that is protected as a t-butyl ester. This protecting group is key to controlling the reactivity of the carboxylic acid, allowing for selective deprotection and subsequent conjugation under specific reaction conditions.

The t-butyl ester group is stable under a variety of conditions but can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free carboxylic acid. This deprotection step is crucial as it unmasks the reactive carboxyl group at a desired point in a multi-step synthesis, preventing unwanted side reactions with other functional groups present on the biomolecule or a therapeutic payload.

Once deprotected, the newly available carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, using carbodiimide chemistry (e.g., with EDC and NHS). This activated ester is then highly reactive towards primary amines, such as the ε-amine of lysine residues or the N-terminal α-amine of a protein or peptide.

The chemo- and regioselectivity of the ligation are dictated by the targeted functional group on the biomolecule. Several strategies can be employed to ensure that the m-PEG12 linker is attached to a specific site:

N-terminal Modification: The pKa of the N-terminal α-amino group is typically lower than that of the ε-amino groups of lysine residues. By carefully controlling the pH of the reaction buffer (typically between 7 and 8.5), it is possible to achieve preferential acylation of the N-terminus.

Lysine Modification: In many proteins, numerous lysine residues are present on the surface, and without specific strategies, conjugation will result in a heterogeneous mixture of products. However, in cases where a specific lysine residue is significantly more reactive due to its local microenvironment, a degree of selectivity can be achieved.

Site-Specific Mutagenesis: To achieve a high degree of regioselectivity, a unique reactive handle can be introduced into the protein sequence at a specific site through genetic engineering. For instance, a uniquely accessible lysine residue can be engineered into the protein backbone at a position where the PEGylation will not interfere with its biological activity.

Enzymatic Ligation: Enzymes such as transglutaminase can be used to catalyze the formation of an isopeptide bond between a glutamine residue on a protein and a primary amine. If the m-PEG12-t-butyl ester is first modified to present a primary amine after deprotection and activation, this enzymatic approach can offer very high site-selectivity.

The choice of strategy depends on the nature of the biomolecule, the desired properties of the final conjugate, and the level of homogeneity required. The use of a protected linker like m-PEG12-t-butyl ester is a critical component of these strategies, as it provides the necessary control over the timing and location of the conjugation reaction.

| Biomolecule | Target Site | Ligation Strategy | Reaction pH | Yield of Monoconjugate (%) | Characterization Method |

|---|---|---|---|---|---|

| Peptide A (with N-terminal Glycine) | N-terminus | NHS ester acylation | 7.5 | 85 | RP-HPLC, MALDI-TOF MS |

| Peptide B (with single surface Lysine) | Lysine ε-amine | NHS ester acylation | 8.0 | 78 | RP-HPLC, MALDI-TOF MS |

| Protein C (mutant with single Cys) | Engineered Cysteine | Thiol-maleimide coupling* | 7.2 | 92 | SDS-PAGE, Size-Exclusion Chromatography |

| Protein D (with accessible Glutamine) | Glutamine γ-carboxamide | Transglutaminase-mediated | 7.8 | 95 | SDS-PAGE, Peptide Mapping |

Note: For thiol-maleimide coupling, the m-PEG12-t-butyl ester would need to be further functionalized with a maleimide group after deprotection and activation.

This table demonstrates the kind of data that would be generated to assess the success and selectivity of a bioconjugation reaction. The yield of the desired monoconjugated product is a key indicator of the reaction's efficiency and selectivity, while the characterization methods are essential for confirming the identity and purity of the final product. The choice of ligation strategy and reaction conditions, such as pH, are critical for achieving the desired chemo- and regioselectivity.

Applications in Advanced Biomolecular Research and Nanotechnology

Design and Synthesis of Research Probes and Tools

The unique architecture of m-PEG12-t-butyl ester makes it a valuable building block in the creation of specialized probes and tools for biological investigations. The methoxy-PEG portion provides a hydrophilic spacer that can reduce non-specific binding and aggregation of the final conjugate, while the t-butyl ester serves as a protected carboxylic acid that can be deprotected under acidic conditions to reveal a reactive carboxyl group. This allows for a two-step conjugation strategy, enabling precise control over the synthesis of complex biomolecular probes.

Preparation of PEGylated Conjugates for Mechanistic Studies

The synthesis of PEGylated conjugates using m-PEG12-t-butyl ester is a key strategy in elucidating biological mechanisms. The process typically involves the initial attachment of a molecule of interest to the methoxy-terminated end of the PEG chain, followed by the deprotection of the t-butyl ester to allow for conjugation to a second molecule, such as a protein, peptide, or oligonucleotide. This approach has been instrumental in creating tailored molecules for studying cellular processes, receptor-ligand interactions, and enzyme kinetics. The PEG12 spacer arm physically separates the conjugated molecules, which can be critical for maintaining their individual biological activities and for studying their interactions without steric hindrance.

The hydrophilic nature of the PEG12 chain is particularly advantageous in these studies, as it can improve the aqueous solubility of hydrophobic molecules, making them more amenable to biological assays. Furthermore, the inert and biocompatible nature of PEG helps to minimize immunogenic responses when these conjugates are used in in vivo models.

Development of Linkers for Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, m-PEG12-t-butyl ester and its derivatives are utilized in the development of sophisticated linkers. While specific research citing m-PEG12-t-butyl ester in proteomics is emerging, the general principles of PEG linkers in this field are well-established. These linkers can be used to create chemical probes for identifying and quantifying protein-protein interactions, mapping post-translational modifications, and for activity-based protein profiling.

The defined length of the PEG12 chain can serve as a "molecular ruler" in cross-linking experiments, providing distance constraints that help to elucidate the three-dimensional structure of protein complexes. After deprotection, the carboxylic acid can be activated to react with primary amines on proteins, forming stable amide bonds. The incorporation of isotopes into the PEG linker can also facilitate quantitative proteomics studies using mass spectrometry. However, it is important to note that the presence of PEG can interfere with downstream mass spectrometry analysis, and therefore, sample preparation protocols must be optimized to mitigate these effects.

Advanced Drug Delivery System Research (Pre-Clinical and Mechanistic Studies)

The application of m-PEG12-t-butyl ester in the research and development of advanced drug delivery systems is a rapidly advancing area. The compound's properties are particularly well-suited for improving the therapeutic index of potent drug molecules by enhancing their solubility, stability, and pharmacokinetic profiles in preclinical models. The PEG12 linker can be incorporated into various drug delivery platforms, including nanoparticles, liposomes, and antibody-drug conjugates (ADCs).

These PEGylated systems are designed to improve the delivery of therapeutic agents to target tissues while minimizing off-target toxicity. The hydrophilic PEG shell can create a "stealth" effect, reducing recognition by the reticuloendothelial system and thereby prolonging circulation time in the bloodstream. This extended circulation allows for greater accumulation of the drug at the site of action, such as a tumor.

Integration into Antibody-Drug Conjugates (ADCs) Research

The incorporation of a PEG12 spacer into the linker design of an ADC offers several advantages. It can enhance the hydrophilicity of the ADC, which is often challenged by the hydrophobic nature of the cytotoxic payload. This improved solubility helps to prevent aggregation, which can lead to immunogenicity and altered pharmacokinetic properties. labinsights.nlmolecularcloud.org

The stability of the linker is paramount for the success of an ADC. The linker must be stable enough to remain intact while the ADC is in circulation to prevent premature release of the cytotoxic drug, which could lead to systemic toxicity. However, upon reaching the target cell, the linker must be efficiently cleaved to release the drug and exert its therapeutic effect.

Research has shown that the design of the linker, including the incorporation of PEG chains, can significantly impact its stability and release characteristics. nih.govresearchgate.net In ADC models, linkers containing PEG12 have been investigated for their influence on stability. The flexible and hydrophilic nature of the PEG chain can shield the cleavable components of the linker from enzymatic degradation in the plasma. The release of the payload from an ADC is typically triggered by the specific environment of the target cell, such as the acidic conditions of the lysosome or the presence of specific enzymes. The design of the cleavable moiety within the linker, in conjunction with the PEG spacer, can be fine-tuned to control the rate and location of drug release. For instance, amide-coupled ADCs featuring two pendant 12-unit polyethylene (B3416737) glycol chains within the drug-linker structure have demonstrated superior performance in terms of stability. nih.govresearchgate.net

Studies have demonstrated that ADCs with PEGylated linkers exhibit improved physical and chemical stability under thermal stress. nih.govresearchgate.net The improved in vitro stability translates to a longer shelf-life and better performance in preclinical studies. The table below summarizes the impact of PEG12 linkers on the solubility and in vitro stability of ADCs based on findings from various research studies.

| Property | Observation with PEG12 Linker | Rationale |

| Solubility | Increased | The hydrophilic PEG chain counteracts the hydrophobicity of the cytotoxic payload, preventing aggregation. labinsights.nlmolecularcloud.org |

| In Vitro Stability | Enhanced | Reduced aggregation and protection of the linker from premature degradation contribute to improved stability. nih.govresearchgate.net |

| Aggregation | Decreased | The PEG spacer provides a physical barrier and a hydrophilic shield, minimizing intermolecular hydrophobic interactions. labinsights.nl |

| Pharmacokinetics | Improved | Slower clearance rates are observed, likely due to reduced aggregation and shielding from the immune system. nih.govresearchgate.net |

These findings underscore the critical role of m-PEG12-t-butyl ester and related PEG12 linkers in advancing the development of more effective and stable antibody-drug conjugates.

Application in Proteolysis-Targeting Chimeras (PROTACs) Research

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC molecule is composed of three key parts: a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The nature of this linker is paramount to the PROTAC's efficacy.

Role as a PROTAC Linker Component

The m-PEG12-t-butyl ester is a precursor for a class of linkers frequently employed in PROTAC design. The PEG portion of the molecule serves several crucial functions. Firstly, the polyethylene glycol chain is hydrophilic, which can enhance the solubility and cell permeability of the often large and complex PROTAC molecule. targetmol.com Secondly, PEG linkers provide a defined and flexible spacer of a specific length between the two ligands. This spatial separation is critical for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). selleckchem.comstratech.co.ukselleck.cnwisc.edu

The m-PEG12-t-butyl ester itself is a versatile intermediate. The tert-butyl ester group acts as a protected form of a carboxylic acid. This protecting group can be removed under specific acidic conditions, revealing a reactive carboxyl group. This carboxyl group can then be readily coupled to an amine-containing ligand (either the target binder or the E3 ligase recruiter) through a stable amide bond formation. This modular approach allows researchers to systematically synthesize libraries of PROTACs with varying linker lengths to optimize degradation performance. stratech.co.ukselleck.cnwisc.edu

Influence on Target Protein Degradation in Experimental Systems

The length and composition of the linker profoundly influence a PROTAC's ability to induce target protein degradation. The formation of a stable and conformationally favorable ternary complex is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. The linker's role is to orient the two proteins in a way that allows the E3 ligase to efficiently transfer ubiquitin to accessible lysine (B10760008) residues on the target protein's surface.

While specific degradation data for a PROTAC utilizing a linker derived directly from m-PEG12-t-butyl ester is not extensively detailed in publicly available literature, the principle of linker-length dependency is well-established. Research on similar PROTACs demonstrates that even minor changes in the number of PEG units can dramatically alter degradation efficiency, measured by parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). For instance, a study on LYTACs (Lysosome-Targeting Chimeras), which operate on a similar principle, showed that a degrader with a PEG12 linker induced more significant degradation of the membrane protein EGFR compared to an analogous degrader with a shorter PEG3 linker. This highlights that longer linkers can provide the necessary flexibility and reach to bridge the target and the degradation machinery effectively.

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long might lead to an unstable or non-productive complex. Therefore, the availability of defined-length linkers like the 12-unit PEG chain is essential for the systematic optimization of potent and selective protein degraders.

Table 1: Key Parameters in PROTAC Performance Evaluation

| Parameter | Definition | Significance in Research |

|---|---|---|

| DC₅₀ | The molar concentration of a PROTAC required to achieve 50% of the maximum degradation of the target protein. | Measures the potency of the degrader; a lower DC₅₀ indicates higher potency. |

| Dₘₐₓ | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Measures the efficacy or completeness of degradation. |

Encapsulation and Functionalization in Nanoparticle Systems

The unique properties of PEG chains make them invaluable in the field of nanotechnology, particularly for modifying the surface of nanoparticles to improve their performance in biological systems.

Polymeric Nanoparticle Synthesis and Surface Modification

When nanoparticles are introduced into a biological environment, they are often rapidly coated by blood proteins (opsonins), which marks them for clearance by the immune system (the mononuclear phagocyte system). This significantly limits their circulation time and ability to reach a target site.

Surface modification with PEG chains, a process known as PEGylation, creates a hydrophilic and sterically-hindering layer around the nanoparticle. This "stealth" coating effectively shields the nanoparticle's surface, reducing protein adsorption and subsequent immune recognition. The result is a dramatic increase in the nanoparticle's stability and circulation half-life in the bloodstream.

Derivatives of m-PEG12-t-butyl ester are used for this purpose. The PEG chain can be attached to the nanoparticle surface through various chemical strategies. The terminal tert-butyl ester can then be deprotected to provide a reactive carboxylic acid on the outer surface of the PEG layer. This exposed functional group serves as a handle for covalently attaching targeting molecules, such as antibodies or peptides, which can guide the nanoparticle to specific cells or tissues.

Cyclodextrin-Polymer Hybrid Systems

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They are known for their ability to form inclusion complexes with poorly soluble drug molecules, thereby enhancing their solubility and stability.

PEG chains are integrated with cyclodextrins to create advanced drug delivery systems. In one approach, a drug is first encapsulated within a cyclodextrin (B1172386), and this complex is then loaded into PEGylated nanoparticles (such as those made from PLGA, a biodegradable polymer). The PEG coating on the nanoparticle provides the aforementioned "stealth" properties for prolonged circulation.

In another strategy, PEG chains are directly conjugated to cyclodextrin molecules. Research has shown that cyclodextrin rings can be "threaded" onto PEG chains, forming structures known as poly-pseudorotaxanes. The presence of cyclodextrins on the PEG backbone can influence the self-assembly properties of the polymer conjugates, allowing for the controlled formation of structures like nanosheets instead of fibrils. This tunability is crucial for designing sophisticated nanocarriers for therapeutic agents. The use of a defined PEG12 linker allows for precise control over the spacing and density of cyclodextrins in such hybrid systems.

Development of Research Contrast Agents for Imaging

Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool. Its utility can be significantly enhanced through the use of contrast agents, which alter the relaxation times of water protons in tissues to produce a brighter signal on T1-weighted images. Gadolinium (Gd³⁺)-based complexes are the most common T1 contrast agents.

To improve the safety and efficacy of these agents, researchers are developing macromolecular and nanoparticle-based contrast agents. In these designs, multiple gadolinium chelates are attached to a central scaffold, such as a polymer or nanoparticle. This approach can increase the agent's relaxivity (a measure of its signal-enhancing efficiency) and prolong its circulation time.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| m-PEG12-t-butyl ester | - |

| Polyethylene glycol | PEG |

| Proteolysis-Targeting Chimera | PROTAC |

| Lysosome-Targeting Chimera | LYTAC |

| Gadolinium-DOTA | Gd-DOTA |

| Poly(lactic-co-glycolic acid) | PLGA |

| Cyclodextrin | CD |

PEGylation for Enhanced Stability in Imaging Studies

The covalent attachment of PEG chains, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of imaging agents. nih.govnih.gov The hydrophilic and flexible nature of the PEG chain creates a steric shield around the conjugated molecule, which can lead to several beneficial effects.

Detailed Research Findings:

Research in the field has consistently demonstrated that PEGylation can significantly enhance the stability of various imaging probes, including nanoparticles and proteins. The presence of the PEG layer can prevent aggregation, reduce non-specific binding to proteins and cells, and protect the imaging agent from enzymatic degradation. nih.gov This ultimately leads to a longer circulation half-life and improved biodistribution, allowing for clearer and more accurate imaging.

While specific studies focusing solely on m-PEG12-t-butyl ester are not extensively detailed in publicly available literature, the principles of PEGylation strongly suggest its utility in this area. The defined length of the 12-unit PEG chain allows for a controlled and reproducible modification of imaging probes. The methoxy (B1213986) cap prevents unwanted cross-linking reactions, while the t-butyl ester provides a latent carboxylic acid for further modification, such as the attachment of targeting ligands.

The table below summarizes the general effects of PEGylation on the stability of imaging probes, which are applicable to linkers like m-PEG12-t-butyl ester.

| Property Affected | Effect of PEGylation | Rationale |

| Aggregation | Decreased | The hydrophilic PEG chains create a hydration layer and steric hindrance, preventing intermolecular interactions. |

| Proteolytic Degradation | Decreased | The PEG shell sterically hinders the approach of proteolytic enzymes to the protein or nanoparticle surface. nih.gov |

| Opsonization and Immune Clearance | Decreased | The neutral and hydrophilic surface presented by PEG reduces the binding of opsonins, leading to evasion of the reticuloendothelial system. |

| In Vivo Circulation Half-Life | Increased | Reduced renal clearance and immune system uptake result in a longer presence in the bloodstream. |

Bio-sensing and Diagnostic Research Platforms (non-clinical)

In the realm of non-clinical diagnostics and biosensing, the surface functionalization of materials is paramount for achieving high sensitivity and specificity. The m-PEG12-t-butyl ester linker can be employed to modify surfaces, such as those of nanoparticles or sensor chips, to create a biocompatible and anti-fouling interface.

Detailed Research Findings:

The PEG layer created by the immobilization of m-PEG12-t-butyl ester on a surface effectively reduces the non-specific adsorption of proteins and other biomolecules from complex biological samples. This "stealth" property is crucial for minimizing background noise and enhancing the signal-to-noise ratio in biosensing assays.